molecular formula C6H12ClF2N B2683308 (1S)-1-(3,3-Difluorocyclobutyl)ethanamine;hydrochloride CAS No. 2309431-62-5

(1S)-1-(3,3-Difluorocyclobutyl)ethanamine;hydrochloride

Cat. No. B2683308
CAS RN: 2309431-62-5
M. Wt: 171.62
InChI Key: XYOIKVIEECCBCN-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(3,3-Difluorocyclobutyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 1373503-91-3 . It’s also known as "2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride" .

Scientific Research Applications

Environmental Presence and Effects of Chemicals

Research on various chemicals, including parabens and perfluoroalkyl substances (PFASs), investigates their occurrence, fate, and behavior in aquatic environments and their removal during water treatment processes. For instance, studies have highlighted the ubiquitous presence of parabens in surface water and sediments due to consumption of paraben-based products and their continuous introduction into the environment. These substances, being biodegradable to some extent, can still pose risks due to their weak endocrine disruptor properties (Haman et al., 2015). Similarly, PFASs, known for their resistance to degradation and bioaccumulation potential, have been detected globally in the aquatic environment, including drinking water. Current treatments may not substantially remove PFASs from water, necessitating further research on effective removal technologies (Rahman et al., 2014).

Analytical Chemistry in Pharmaceutical Research

The analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals reveals that nitrogen heterocycles are significant structural components. This kind of analysis helps in understanding the complexity and variety of molecular frameworks in drug development, providing insights into the structural requirements for pharmaceutical activity and stability (Vitaku et al., 2014).

Environmental Toxicology and Chemistry

Investigations into the toxicity and environmental impact of antimicrobial compounds like triclosan and organohalides, including DDT and its derivatives, offer critical perspectives on the ecological and human health implications of chemical exposure. These studies emphasize the importance of understanding the persistence, bioaccumulation, and toxicological profiles of chemicals to inform safety regulations and environmental protection efforts (Burgos-Aceves et al., 2021).

Sorption and Remediation Technologies

Research on the sorption of veterinary pharmaceuticals in soils and the development of remediation techniques for emerging contaminants highlights the environmental challenges posed by the disposal and leakage of chemicals into soil and water systems. These studies are crucial for developing effective strategies to mitigate the environmental impact of various chemical substances (Tolls, 2001).

properties

IUPAC Name

(1S)-1-(3,3-difluorocyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-4(9)5-2-6(7,8)3-5;/h4-5H,2-3,9H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOIKVIEECCBCN-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3,3-Difluorocyclobutyl)ethanamine;hydrochloride

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